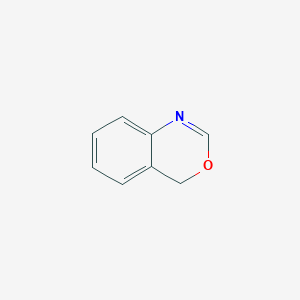

4H-3,1-Benzoxazine

Description

Structure

3D Structure

Properties

CAS No. |

253-93-0 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

4H-3,1-benzoxazine |

InChI |

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,6H,5H2 |

InChI Key |

XAZNOOMRYLFDQO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N=CO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4H-3,1-Benzoxazine: Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 4H-3,1-benzoxazine and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, particularly as potent inhibitors of serine proteases.

Chemical Structure and Core Properties

This compound is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a 1,3-oxazine ring. The core structure, designated as this compound, is the foundational scaffold for a wide array of derivatives, most notably the 4H-3,1-benzoxazin-4-ones. These derivatives, where a carbonyl group is present at the 4-position, are particularly significant for their biological activities.

Caption: General chemical structure of the this compound core.

Physicochemical Properties

Quantitative data for the parent this compound is limited, with research primarily focusing on its more stable and synthetically accessible derivatives. Below is a summary of available data for key derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | 161.16 | 79-83 | Not available |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 123-125 | 189-192 (at 8 mmHg) |

| Isatoic Anhydride (B1165640) (this compound-2,4(1H)-dione) | C₈H₅NO₃ | 163.13 | 243 (decomposes) | 350-360 |

Spectroscopic Data

The structural elucidation of 4H-3,1-benzoxazin-4-one derivatives is primarily achieved through spectroscopic methods.

Table 2: Spectroscopic Data for Selected 4H-3,1-Benzoxazin-4-one Derivatives

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 2.4 (s, 3H, CH₃), 7.4-8.2 (m, 4H, Ar-H) | 21.0 (CH₃), 117.9, 127.9, 128.9, 130.0, 136.5, 146.8 (Ar-C), 160.5 (C=O), 161.8 (C=N) | ~1760 (C=O), ~1640 (C=N) |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 7.5-8.4 (m, 9H, Ar-H) | 118.0, 127.5, 128.8, 129.2, 130.5, 132.0, 134.0, 137.0, 146.5 (Ar-C), 159.8 (C=O), 162.5 (C=N) | ~1765 (C=O), ~1610 (C=N) |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one[1] | 6.55 (dd, 1H), 7.30 (d, 1H), 7.41–7.46 (m, 1H), 7.64 (d, 2H), 7.72–7.78 (m, 1H), 8.14 (dd, 1H) | 112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62 | Not specified |

Synthesis of 4H-3,1-Benzoxazin-4-ones

Several synthetic routes to 4H-3,1-benzoxazin-4-ones have been developed, with the most common starting from anthranilic acid and its derivatives.

Caption: A generalized workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Experimental Protocols

1. Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride [2][3]

-

Materials: Anthranilic acid, Acetic anhydride.

-

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and an excess of acetic anhydride (e.g., 10-15 equivalents) is refluxed for 2-3 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the excess acetic anhydride is removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent like petroleum ether to precipitate the product.

-

The solid product is collected by filtration and can be recrystallized from a suitable solvent such as ethanol (B145695) to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.

-

2. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [4][5][6][7]

-

Materials: Anthranilic acid, Benzoyl chloride, Pyridine (as solvent and base).

-

Procedure:

-

Anthranilic acid (1 equivalent) is dissolved in pyridine.

-

Benzoyl chloride (2 equivalents) is added dropwise to the solution, typically at room temperature or with cooling.

-

The reaction mixture is stirred for several hours at room temperature.

-

The mixture is then poured into ice-water to precipitate the product.

-

The solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

-

The crude product is dried and can be recrystallized from a solvent mixture like ethanol/water to afford pure 2-phenyl-4H-3,1-benzoxazin-4-one.

-

Biological Activity and Therapeutic Potential

Derivatives of 4H-3,1-benzoxazin-4-one exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[8][9][10] A significant area of research has focused on their role as inhibitors of serine proteases.

Inhibition of Serine Proteases

4H-3,1-Benzoxazin-4-ones are potent, mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G.[11][12] These enzymes are implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[13]

Mechanism of Inhibition:

The inhibitory action of 4H-3,1-benzoxazin-4-ones involves the acylation of the active site serine residue of the protease. The benzoxazinone (B8607429) acts as a "suicide substrate" or an irreversible inhibitor.

References

- 1. Substituted this compound-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uomosul.edu.iq [uomosul.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 11. Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Elastase Function and Importance [sigmaaldrich.com]

Spectroscopic Characterization of 4H-3,1-Benzoxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4H-3,1-benzoxazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] This document details the principles and experimental protocols for key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate the unambiguous identification and structural elucidation of these important molecules.

General Structure and Synthesis

This compound derivatives are bicyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. The core structure is amenable to a wide range of substitutions, leading to a diverse library of compounds with varied biological activities.[1][2]

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like acetic anhydride (B1165640) or a coupling agent.[1][2][3]

Spectroscopic Characterization Workflow

The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. A typical workflow ensures comprehensive analysis of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key characteristic signals for this compound derivatives include:

-

Aromatic Protons: Signals in the range of δ 6.5-8.5 ppm, with multiplicities depending on the substitution pattern on the benzene ring.

-

CH₂ Protons of the Oxazine Ring: For some derivatives, signals for Ar-CH₂-N and O-CH₂-N can be observed. For example, in a 2,3-diphenyl-3,4-dihydro-2H-benzo[e][4][5]oxazine, the Ar-CH₂-N protons appear as a singlet around δ 4.31 ppm.[5]

-

Substituent Protons: Signals corresponding to the specific substituents on the benzoxazine (B1645224) core.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Characteristic chemical shifts include:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-163 ppm for 4H-3,1-benzoxazin-4-ones.[6]

-

Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

-

Oxazine Ring Carbons: The chemical shifts of the carbons in the oxazine ring are dependent on the specific derivative. For instance, in some derivatives, the Ar-CH₂-N carbon appears around δ 50.1 ppm and the O-CH₂-N carbon at approximately δ 79.1 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | DMSO-d₆ | 9.37 (s, 1H), 8.83 (d, J = 8.0 Hz, 1H), 8.59 (d, J = 7.8 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 7.94 (t, J = 7.6 Hz, 1H), 7.73 (m, 3H) | 163.01, 160.41, 150.78, 148.15, 145.92, 137.33, 133.94, 129.07, 127.31, 126.66, 124.65, 122.88, 115.13 | [6] |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | CDCl₃ | 6.55 (dd, J = 3.5, 1.7 Hz, 1H), 7.30 (d, J = 3.5 Hz, 1H), 7.41 – 7.46 (m, 1H), 7.64 (d, J = 9.0 Hz, 2H), 7.72 – 7.78 (m, 1H), 8.14 (dd, J = 7.9, 1.2 Hz, 1H) | 112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62 | [6] |

| A bis-oxazine benzoxazine (BA-a) | CDCl₃ | 1.56 (s, 6H, -CH₃), 4.57 (s, 4H, Ar-CH₂-N), 5.32 (s, 4H, O-CH₂-N), 6.68-7.26 (16H, Ar-H) | 31.0 (-CH₃), 41.8 (Ar-C-CH₃), 50.1 (Ar-CH₂-N), 79.1 (O-CH₂-N), 116.4, 118.0, 120.1, 121.2, 124.7, 126.4, 129.2, 143.2, 148.5, 152.2 | [5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the benzoxazine ring and the presence of various substituents.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O (lactone) | Stretching | 1713 - 1771 | [7] |

| Aromatic C=C | Skeletal Vibration | ~1600 | [5] |

| Trisubstituted Benzene | ~1495 | [5] | |

| C-O-C (antisymmetric) | Stretching | ~1231 | [5] |

| Oxazine Ring | O-C₂ Vibration | ~950 | [5] |

| Ar-H | Out-of-plane Bending | ~761 | [5] |

| C-N-C | Stretching | ~944 | [8] |

| C-H (in -CH₂-) | Stretching | 1486 - 1489 | [8] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure. Electrospray ionization (ESI) is a commonly used technique for these derivatives. The molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular formula.[6]

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | C₁₃H₈N₂O₂ | 225.23 | 225.09 | [6] |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | C₁₂H₇NO₃ | 214.20 | 214.05 | [6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of this compound derivatives typically show absorption bands corresponding to π → π* transitions of the aromatic system. For example, a benzoxazine derivative in THF solution showed two absorption peaks at 290 nm and 355 nm.[9] The position and intensity of these bands can be influenced by the nature and position of substituents on the benzoxazine core.

Experimental Protocols

General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

-

Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine, chloroform (B151607) with triethylamine), the corresponding acid chloride is added dropwise at a controlled temperature (often 0 °C).[2][7] The reaction mixture is stirred for a specified period to allow for the formation of the N-acyl anthranilic acid intermediate.

-

Cyclization: Acetic anhydride is added to the reaction mixture, and it is refluxed for several hours to effect cyclization through dehydration.[1][3]

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is filtered, washed with water and a suitable solvent (e.g., sodium bicarbonate solution), and then dried.[7] Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol, hexane).[5][6]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr pellets or as a thin film.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

-

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., THF, ethanol) at a specific concentration.[9]

This guide provides a foundational understanding of the key spectroscopic methods for the characterization of this compound derivatives. For more detailed information on specific derivatives, consulting the primary literature is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]

- 4. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted this compound-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization [mdpi.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4H-3,1-Benzoxazin-4-one Compounds

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This core, a fusion of benzene (B151609) and a 1,3-oxazin-4-one ring, serves as a versatile framework for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point of extensive research.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of 4H-3,1-benzoxazin-4-one compounds, detailing quantitative data, experimental methodologies, and associated molecular pathways.

Anticancer Activity

Substituted 4H-3,1-benzoxazin-4-ones have emerged as potent anticancer agents, exhibiting significant cytotoxic effects against various cancer cell lines. Studies have demonstrated their ability to inhibit cell proliferation at micromolar and even nanomolar concentrations.[5]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of various 4H-benzo[d][1][6]oxazine derivatives have been quantified, with IC50 values indicating potent activity against several breast cancer cell lines.[5] A series of 7-nitro-2-aryl-4H-benzo[d][1][6]oxazin-4-ones also showed significant pro-apoptotic potential against HeLa cervical cancer cells.[7]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 16 | MCF-7 | 0.30 | [5] |

| CAMA-1 | 0.16 | [5] | |

| SKBR-3 | 0.09 | [5] | |

| HCC1954 | 0.51 | [5] | |

| 24 | MCF-7 | 3.4 | [5] |

| CAMA-1 | 1.9 | [5] | |

| SKBR-3 | 0.9 | [5] | |

| HCC1954 | 2.5 | [5] | |

| 25 | MCF-7 | 2.5 | [5] |

| CAMA-1 | 1.8 | [5] | |

| SKBR-3 | 0.8 | [5] | |

| HCC1954 | 2.3 | [5] | |

| 26 | MCF-7 | 1.9 | [5] |

| CAMA-1 | 1.4 | [5] | |

| SKBR-3 | 0.7 | [5] | |

| HCC1954 | 1.8 | [5] | |

| 3c | HeLa | ~25 (approx.) | [7] |

| 3a, 3k | HeLa | >25 | [7] |

Mechanism of Action: Oxidative Stress and DNA Damage

The anticancer activity of certain benzoxazinone (B8607429) derivatives is correlated with their oxidant activity, suggesting a mechanism involving the generation of Reactive Oxygen Species (ROS).[5] Elevated ROS levels can induce cellular damage, leading to apoptosis. Furthermore, related benzoxazinone structures have been shown to induce DNA damage, activate apoptotic pathways (involving caspases), and promote autophagy (characterized by the expression of markers like LC3), representing a multi-faceted approach to tumor cell elimination.[8][9]

Anti-inflammatory Activity

Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated significant anti-inflammatory and analgesic properties. These compounds have been shown to effectively reduce inflammation in various in vivo models, with some exhibiting efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazinone derivatives is typically evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition serves as a quantitative measure of activity.

| Compound ID | Dose | Inhibition of Paw Edema (%) | Reference |

| 3d | 100 mg/kg | 62.61% | [10][11][12] |

| 3a | 100 mg/kg | 57.39% | [10] |

| Indomethacin (Std.) | 10 mg/kg | 69.21% | [10] |

Mechanism of Action: Enzyme Inhibition

The anti-inflammatory effects of these compounds are linked to their ability to inhibit key enzymes in the inflammatory cascade.

-

Serine Protease Inhibition : Benzoxazinones are effective inhibitors of serine proteases, such as human leukocyte elastase and Cathepsin G (CatG), which are involved in inflammatory processes.[1][13]

-

COX-2 Inhibition : Some derivatives are suggested to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15]

Antimicrobial Activity

The 4H-3,1-benzoxazin-4-one scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][16]

Quantitative Data: In Vitro Antimicrobial Screening

Antimicrobial activity is often assessed by measuring the zone of inhibition in agar (B569324) diffusion assays. While specific data is dispersed across numerous studies, compounds are frequently tested against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains (Candida albicans, Aspergillus flavus).[17] One study reported that a synthesized benzoxazinone derivative (Compound 5) showed "remarkable activity" in antimicrobial screening.[6][17]

| Bacterial/Fungal Strain | Activity Noted | Reference |

| Escherichia coli (Gram -) | Moderate Activity | [16][17] |

| Bacillus subtilis (Gram +) | Moderate Activity | [17] |

| Candida albicans (Fungus) | Moderate Activity | [17] |

| Aspergillus flavus (Fungus) | Moderate Activity | [17] |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of 4H-3,1-benzoxazin-4-one derivatives.

Protocol: MTT Assay for Anticancer Activity

This protocol assesses cell viability based on the mitochondrial reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692).[18]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium (e.g., DMEM)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[19]

-

Solubilizing agent (e.g., DMSO, SDS-HCl solution)[20]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.[19][21] Include a vehicle control (DMSO) and a negative control (medium only).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[20]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[20]

-

Solubilization: Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[19][20] Shake the plate on an orbital shaker for 10-15 minutes.[22]

-

Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 490 nm.[18][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Agar Well Diffusion for Antimicrobial Activity

This method evaluates the antimicrobial activity of compounds by measuring the zone of growth inhibition on an agar plate.[23][24]

Materials:

-

Petri dishes

-

Muller-Hinton Agar (MHA)

-

Bacterial or fungal strains

-

Sterile swabs and cork borer (6 mm)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Streptomycin) and negative control (DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of an MHA plate using a sterile swab to create a bacterial lawn.[23]

-

Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[24]

-

Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution into each well.[23] Also, add positive and negative controls to separate wells.

-

Pre-diffusion: Allow the plates to stand for 15-30 minutes at low temperature (e.g., in a refrigerator) to permit the diffusion of the compounds into the agar.[23][25]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[25]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.[10][26]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compounds

-

Carrageenan solution (1% w/v in saline)

-

Standard drug (e.g., Indomethacin)

-

Plethysmometer or digital caliper

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

-

Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or caliper.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

-

References

- 1. Synthetic and biological profile of 4h-3, 1-benzoxazin- 4-one [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Differential Effect of 4H-Benzo[d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - Fraire-Soto - Current Medicinal Chemistry [journals.eco-vector.com]

- 6. research-nexus.net [research-nexus.net]

- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 12. mongoliajol.info [mongoliajol.info]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

- 16. Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. botanyjournals.com [botanyjournals.com]

- 24. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. heteroletters.org [heteroletters.org]

- 26. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Substituted Benzoxazinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone (B8607429) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of substituted benzoxazinone moieties, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing essential workflows and relationships to facilitate further research and drug development in this promising area.

Diverse Biological Activities of Substituted Benzoxazinones

Substituted benzoxazinones have demonstrated a remarkable range of biological effects, positioning them as versatile lead compounds for various therapeutic targets. These activities include:

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of benzoxazinone derivatives against various cancer cell lines. For instance, certain 1,4-benzoxazinone-linked 1,2,3-triazole compounds have shown potent activity against A549 lung cancer cells, with IC50 values as low as 7.59 µM.[1] Similarly, some 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones have exhibited significant cytotoxic potential against HeLa cells.[4]

-

Antimicrobial Activity: The benzoxazinone core is a promising scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and fungi. For example, a series of 1,4‐benzoxazinone–hydrazone hybrids displayed potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL against Mycobacterium tuberculosis.[5] Other studies have reported MIC values down to 6.25 μg/mL against pathogenic fungi for synthetic 1,4-benzoxazin-3-one derivatives.[6]

-

Anti-inflammatory and Analgesic Activity: Benzoxazinone derivatives have been investigated for their potential to alleviate inflammation and pain. Certain compounds have shown significant inhibition of rat paw edema and protection in acetic acid-induced writhing models, indicating both anti-inflammatory and analgesic properties.[7]

-

Enzyme Inhibition: A significant area of investigation for benzoxazinones is their ability to inhibit various enzymes. They have been identified as inhibitors of α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1 μM.[2] Additionally, they have been explored as inhibitors of human leukocyte elastase and cathepsin G.[8][9]

-

Phytotoxicity (Herbicidal Activity): Natural and synthetic benzoxazinones have been studied for their phytotoxic effects, suggesting their potential as natural herbicides.[10][11] Some derivatives have been found to be potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis.[12]

Quantitative Pharmacological Data

To facilitate a comparative analysis of the potency of various substituted benzoxazinones, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Substituted Benzoxazinones

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,4-Benzoxazinone-linked 1,2,3-triazoles | A549 (Lung) | 7.59 - 18.52 | [1] |

| 7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones | HeLa (Cervical) | Not specified (28.54 - 44.67% inhibition) | [4] |

| 6-Iodo-2-undecylquinazolin-4(3H)-ones (derived from benzoxazinone) | HePG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Varies | [13] |

| 4H-Benzoxazin-3-one derivatives | Hep-G2 (Liver), SW (Colon) | 3.12 - 6.25 | [14] |

Table 2: Antimicrobial Activity of Substituted Benzoxazinones

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1,4-Benzoxazinone-hydrazone hybrids | Mycobacterium tuberculosis H37Ra & H37Rv | 2 | [5] |

| Synthetic 1,4-benzoxazin-3-ones | Pathogenic fungi | down to 6.25 | [6] |

| 4H-Benzoxazin-3-one derivatives | Candida species | Geometric Mean MICs of 28.5 - 50.7 | [14] |

| Benzoxazolinone derivatives | Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella Enteritidis | Varies | [15] |

Table 3: Enzyme Inhibition by Substituted Benzoxazinones

| Compound Class | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Benzoxazinone derivatives | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | Diverse (except uncompetitive) | [2] |

| Substituted 4H-3,1-benzoxazin-4-one derivatives | Cathepsin G | 0.84 - 5.5 | Not specified | Not specified | [8] |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacological activities of substituted benzoxazinones.

Synthesis of Substituted Benzoxazinones

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform.[2] Another approach utilizes the cyclization of an intermediate formed from the reaction of anthranilic acid and an acyl chloride derivative using a cyclizing agent like cyanuric chloride.[3]

-

Dissolve anthranilic acid in chloroform.

-

Add triethylamine to the solution.

-

Add a substituted benzoyl chloride dropwise to the mixture.

-

Stir the reaction mixture at room temperature for a specified time.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of benzoxazinone derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

-

Seed cancer cells in a 96-well plate at a specific density and incubate overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of benzoxazinone derivatives against microbial strains is typically determined using the broth microdilution method.[5][6]

-

Prepare a twofold serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of benzoxazinone derivatives can be assessed in vivo using the carrageenan-induced paw edema model in rodents.[7][16]

-

Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

-

After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume or thickness at regular intervals using a plethysmometer.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general synthesis workflow, a typical biological assay workflow, and a simplified representation of enzyme inhibition.

Caption: General workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Caption: Workflow of the MTT assay for evaluating the anticancer activity of benzoxazinones.

References

- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to High-Performance Polymers: An In-depth Technical Guide to the Ring-Opening Polymerization Mechanism of Benzoxazines

For Researchers, Scientists, and Drug Development Professionals

Polybenzoxazines are emerging as a versatile class of high-performance thermosetting polymers, offering a unique combination of desirable properties including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and high char yield.[1][2] These attributes make them highly attractive for a wide range of applications, from advanced composites in the aerospace and electronics industries to encapsulation and drug delivery systems.[2][3] The key to unlocking the full potential of polybenzoxazines lies in a fundamental understanding of their ring-opening polymerization (ROP) mechanism. This technical guide provides a comprehensive overview of the core principles governing benzoxazine (B1645224) ROP, with a focus on both thermal and cationic initiation pathways.

Core Polymerization Mechanisms: A Tale of Two Pathways

The polymerization of benzoxazine monomers proceeds through a cationic ring-opening mechanism, which can be initiated either by heat (thermal ROP) or by the introduction of a cationic initiator (cationic ROP).[4][5]

Thermally-Induced Ring-Opening Polymerization

In the absence of a catalyst, benzoxazine monomers typically polymerize at elevated temperatures, generally ranging from 180°C to 260°C, depending on the monomer's structure and purity.[6][7] The thermal ROP is often described as an autocatalytic process.[8][9]

The generally accepted mechanism for thermal ROP involves the following key steps:

-

Initiation: The polymerization is initiated by the thermal cleavage of the C-O bond of the oxazine (B8389632) ring. This process is often facilitated by trace amounts of impurities, such as residual phenols from the monomer synthesis, which can act as proton donors.[10] The protonation of the oxygen atom in the oxazine ring leads to the formation of a carbocation or an iminium ion intermediate.[11]

-

Propagation: The generated cationic species then attacks the electron-rich aromatic ring of another benzoxazine monomer, typically at the ortho or para position to the phenolic hydroxyl group, through an electrophilic aromatic substitution reaction.[4] This results in the formation of a new covalent bond and the propagation of the polymer chain.

-

Rearrangement: The initial polymer structure may contain N,O-acetal linkages, which can then rearrange at elevated temperatures to form a more stable phenolic (Mannich-type) structure.[11][12]

It has been proposed that highly purified benzoxazine monomers can undergo an intrinsic thermal ROP without the influence of impurities, where heat alone is sufficient to initiate the reaction.[10][13]

Cationic Ring-Opening Polymerization

The polymerization temperature of benzoxazines can be significantly reduced by the addition of cationic initiators.[1] This allows for polymerization to occur at temperatures as low as -60°C to 150°C.[14] A variety of cationic initiators have been found to be effective, including Lewis acids and compounds that can generate protons.[11][15]

The mechanism of cationic ROP shares similarities with the thermal process but with a more controlled initiation step:

-

Initiation: The cationic initiator (e.g., a proton from an acid) directly attacks the oxygen or nitrogen atom of the oxazine ring, leading to the formation of a carbocation or iminium ion.[11]

-

Propagation: The subsequent propagation steps are similar to those in thermal ROP, involving electrophilic aromatic substitution.

The use of cationic initiators can influence the microstructure and properties of the resulting polybenzoxazine, sometimes leading to polymers with different infrared spectra, NMR spectra, and molecular weight distributions compared to their thermally polymerized counterparts.[14]

Visualizing the Pathways

The following diagrams illustrate the key steps in the thermal and cationic ring-opening polymerization of benzoxazines.

Caption: Thermally-Induced Ring-Opening Polymerization of Benzoxazines.

Caption: Cationic Ring-Opening Polymerization of Benzoxazines.

Quantitative Data Summary

The following tables summarize key quantitative data related to the ring-opening polymerization of various benzoxazine monomers.

Table 1: Thermal Properties of Selected Polybenzoxazines

| Benzoxazine Monomer System | Polymerization Peak Temp. (°C) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (%) | Reference(s) |

| Bisphenol-A/Aniline (BA-a) based | ~250 | 220 | - | ~60 | [1] |

| Vanillin-Jeffamine D-230 (Van-JD) | 207.1 | - | 541 (Tmax) | - | [6] |

| Thymol-Jeffamine D-230 (Thy-JD) | 262.5 | - | 375 (Tmax) | 23 | [6] |

| Carvacrol-Jeffamine D-230 (Car-JD) | 256.1 | - | 306.4 (Tmax) | - | [6] |

| TMBE | - | 110 | 263 | 27 | [16][17] |

Table 2: Kinetic Parameters for Thermal ROP of Benzoxazines

| Monomer System | Activation Energy (Ea, kJ/mol) | Reaction Order (n, m) | Method | Reference(s) |

| BA-a (as received) | 81-88 | n = 1.39, m = 2.49 | Autocatalytic model | [18] |

| BA-a (recrystallized) | 94-97 | n = 1.80, m = 0.92 | Autocatalytic model | [18] |

| BF-a | 80-84 | n = m = 2.11 | Autocatalytic model | [18] |

| BT-a | 88-95 | n = 2.10, m = 1.47 | Autocatalytic model | [18] |

| MCBP(BPA-ddm) | 82-118 | First-order | In situ FTIR/DSC | [8][9] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline typical procedures for the synthesis, polymerization, and characterization of benzoxazines.

Synthesis of Benzoxazine Monomers (Solventless Method)

This protocol is a general procedure for the synthesis of benzoxazine monomers, which can be adapted based on the specific reactants.[19]

Materials:

-

Phenolic compound (e.g., Bisphenol A, p-cresol)

-

Primary amine (e.g., aniline, furfurylamine)

-

Paraformaldehyde

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

Procedure:

-

Combine stoichiometric amounts of the phenol, primary amine, and paraformaldehyde in the three-necked flask.

-

Heat the mixture with stirring to a temperature of 110-120°C.

-

Maintain the reaction at this temperature under reflux for approximately 1-2 hours.

-

After the reaction is complete, cool the mixture to room temperature. The resulting product is the crude benzoxazine monomer.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by washing with an appropriate aqueous solution (e.g., NaOH solution to remove unreacted phenol).

Thermal Ring-Opening Polymerization

Materials:

-

Purified benzoxazine monomer

-

Aluminum pan or mold

-

Oven or hot plate with temperature control

Procedure:

-

Place the benzoxazine monomer in the aluminum pan or mold.

-

Heat the monomer to its melting point to ensure a uniform liquid state.

-

Increase the temperature to the desired polymerization temperature (typically between 180°C and 250°C).

-

Hold the temperature for a specified period (e.g., 1-4 hours) to ensure complete curing.

-

Cool the resulting polybenzoxazine to room temperature.

Characterization Techniques

A suite of analytical techniques is employed to monitor the polymerization process and characterize the final polymer.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To monitor the disappearance of the characteristic oxazine ring vibrations and the appearance of new bonds associated with the polymer structure.

-

Key Bands to Monitor:

-

Disappearance: ~920-950 cm⁻¹ (out-of-plane C-H bending of the benzene (B151609) ring adjacent to the oxazine ring) and ~1230 cm⁻¹ (asymmetric stretching of C-O-C).[4][20]

-

Appearance: Broad O-H stretching band (~3200-3500 cm⁻¹) indicating the formation of phenolic hydroxyl groups.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Purpose: To elucidate the chemical structure of the monomer and the resulting polymer.

-

Key Resonances to Monitor:

-

Monomer: Characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring (typically around 4.5-5.5 ppm in ¹H NMR).[9]

-

Polymer: Disappearance of the monomer peaks and the appearance of broader signals corresponding to the polymeric structure.

-

3. Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the polymerization exotherm, peak polymerization temperature, and the glass transition temperature (Tg) of the cured polymer.[6]

-

Typical Procedure:

-

A small sample of the monomer is placed in a DSC pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The heat flow is recorded as a function of temperature, revealing the exothermic polymerization peak.

-

A second heating scan after cooling can be used to determine the Tg of the polybenzoxazine.

-

4. Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability and char yield of the polybenzoxazine.[16]

-

Typical Procedure:

-

A small sample of the cured polymer is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

-

The weight loss is recorded as a function of temperature, providing information on the degradation temperature and the amount of residue (char) at high temperatures.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of polybenzoxazines.

Caption: General Experimental Workflow for Polybenzoxazine Synthesis and Characterization.

This guide provides a foundational understanding of the ring-opening polymerization of benzoxazines. By leveraging this knowledge, researchers and professionals can better design and synthesize novel polybenzoxazines with tailored properties for a myriad of advanced applications.

References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]

- 2. Polybenzoxazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst [mdpi.com]

- 5. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. smr.nsysu.edu.tw [smr.nsysu.edu.tw]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. US6225440B1 - Cationic ring-opening polymerization of benzoxazines - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10191H [pubs.rsc.org]

- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of 4H-3,1-Benzoxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound ring system is most commonly achieved through the cyclization of N-acylanthranilic acid precursors. A variety of synthetic methodologies have been developed, offering access to a wide range of substituted derivatives.

One of the most traditional and widely used methods involves the reaction of anthranilic acid with two equivalents of an acid chloride in the presence of a base, typically pyridine. This one-pot reaction proceeds through the initial acylation of the amino group, followed by the formation of a mixed anhydride (B1165640) with the carboxylic acid moiety and subsequent intramolecular cyclization to yield the 2-substituted-4H-3,1-benzoxazin-4-one.[1]

Another effective approach utilizes a cyclizing agent, such as cyanuric chloride, in a multi-step synthesis. This method involves the initial formation of an N-acyl anthranilic acid intermediate by reacting an acyl chloride with anthranilic acid. The subsequent treatment of this intermediate with cyanuric chloride in the presence of a base like triethylamine (B128534) promotes the cyclization to the desired benzoxazinone (B8607429) derivative.[2]

General synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The antiproliferative effects of these derivatives have been demonstrated against a panel of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. Some derivatives have been shown to induce DNA damage and generate reactive oxygen species (ROS).[3][4]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl substituted at C-2 | MCF-7 (Breast) | 0.30 - 157.4 | [3] |

| Aryl substituted at C-2 | CAMA-1 (Breast) | 0.16 - 139 | [3] |

| Aryl substituted at C-2 | SKBR-3 (Breast) | 0.09 - 93.08 | [3] |

| Aryl substituted at C-2 | HCC1954 (Breast) | 0.51 - 157.2 | [3] |

| 1,4-Benzoxazine-purine hybrid 12 | MCF-7 (Breast) | low micromolar | [5] |

| 1,4-Benzoxazine-purine hybrid 9 | HCT-116 (Colon) | low micromolar | [5] |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole c18 | Huh-7 (Liver) | 19.05 | [4] |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a variety of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of cell membrane integrity and, in some cases, the inhibition of essential enzymes like DNA gyrase.[6][7]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazine-6-sulfonamides | Bacillus subtilis | 31.25 - 62.5 | [8] |

| Benzoxazine-6-sulfonamides | Escherichia coli | 31.25 - 62.5 | [8] |

| Thionated-1,3-benzoxazine | Fungal strains | comparable to fluconazole | [9] |

| Biobased benzoxazine (B1645224) (BOZ-Ola) | Staphylococcus aureus | 5 | [6] |

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, with a particular focus on proteases involved in inflammatory processes.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | 0.84 ± 0.11 | [10] |

| Substituted 4H-3,1-benzoxazin-4-ones | Cathepsin G | 0.84 - 5.5 | [10] |

Mechanisms of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound derivatives.

Anticancer Mechanisms

The anticancer activity of these compounds is often linked to the induction of programmed cell death. Some derivatives trigger apoptosis through the activation of caspases, such as caspase-7, and induce DNA damage, as evidenced by the upregulation of γ-H2AX.[4] Furthermore, the generation of reactive oxygen species (ROS) appears to be a key mechanism for some compounds, leading to oxidative stress and cell death.[3] Certain benzoxazine-purine hybrids have been shown to exert their effects through the modulation of kinase signaling pathways, including the inhibition of HER2 and JNK1, leading to a pyroptosis-like cell death.[5]

References

- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. daneshyari.com [daneshyari.com]

- 9. ikm.org.my [ikm.org.my]

- 10. Substituted this compound-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 4H-3,1-Benzoxazine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the anticancer potential of these compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of reported in vitro potencies.

Synthesis and Characterization

A common and effective method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acids with aroyl chlorides.[1][2] This approach, first reported by Heller and Fiesselmann in 1902, utilizes pyridine (B92270) as a solvent and catalyst.[3] The reaction proceeds through the acylation of the amino group of anthranilic acid, followed by a cyclization reaction to form the benzoxazinone (B8607429) ring.[4] Variations of this method, including the use of different catalysts and reaction conditions such as ultrasound irradiation, have also been developed to improve yields and expand the scope of accessible derivatives.[3]

General Synthetic Protocol:

-

To a solution of a substituted anthranilic acid (1 equivalent) in pyridine, add a substituted aroyl chloride (2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Characterization:

The synthesized compounds are typically characterized by spectroscopic methods:

-

FT-IR (Fourier Transform Infrared Spectroscopy): Look for characteristic absorption bands for the C=O group (around 1760-1770 cm⁻¹) and the C=N group (around 1630-1640 cm⁻¹) of the benzoxazinone ring.[5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The chemical shifts of the substituents on the aryl rings will provide information about the structure.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the benzoxazinone ring typically appears around δ 160 ppm.[6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

In Vitro Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The anticancer potency, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the substitution pattern on the benzoxazine (B1645224) scaffold and the specific cancer cell line being tested.

Table 1: Anticancer Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-Nitrophenyl) | P388 | 8.9 | [7] |

| 2 | 2-Phenyl | P388 | 9.9 | [7] |

| 3a | 2-(p-Tolyl)-7-nitro | HeLa | - | [8] |

| 3c | 2-(4-Fluorophenyl)-7-nitro | HeLa | - | [8] |

| 3k | 2-(4-Hydroxyphenyl)-7-nitro | HeLa | - | [8] |

| 14f | 4-Aryl-3,4-dihydro | PC-3 | 9.71 | [6] |

| NHDF | 7.84 | [6] | ||

| MDA-MB-231 | 12.9 | [6] | ||

| MIA PaCa-2 | 9.58 | [6] | ||

| U-87 MG | 16.2 | [6] |

Table 2: Anticancer Activity of various this compound Derivatives against Breast Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1 | MCF-7 | 0.30 - 157.4 | [9] |

| CAMA-1 | 0.16 - 139 | [9] | |

| SKBR-3 | 0.09 - 93.08 | [9] | |

| HCC1954 | 0.51 - 157.2 | [9] |

Mechanism of Action

The precise mechanism of action for the anticancer activity of this compound scaffolds is likely multifactorial and dependent on the specific chemical structure. However, several key pathways have been implicated.

Induction of Apoptosis

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10][11] This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of apoptotic signaling cascades.[9] Some derivatives have also been shown to induce DNA damage, which can trigger apoptosis through the p53 pathway.[11][12]

DNA Damage Response

Several studies have indicated that this compound derivatives can induce DNA damage in cancer cells.[11][12] This may occur through direct interaction with DNA or by inhibiting DNA repair enzymes. For example, some benzoxazines have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[13] Inhibition of DNA repair mechanisms can sensitize cancer cells to the effects of radiation and other DNA-damaging agents.[10]

Experimental Protocols

A systematic approach is essential for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines the key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the IC50 concentration of the benzoxazine derivatives for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound derivatives

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the IC50 concentration of the benzoxazine derivatives for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity. Further research into the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective this compound-based anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mechanism-based in vitro anticancer drug screening approach for phenolic phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential Effect of 4 H-Benzo[ d] [1, 3]oxazines on the Proliferation of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radiosensitizing activity of a novel Benzoxazine through the promotion of apoptosis and inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2 H-1,4-Benzoxazin-3(4 H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential: A Technical Guide to the Antimicrobial and Antifungal Properties of Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel antimicrobial and antifungal agents. Their diverse biological activities, coupled with their synthetic tractability, have positioned them as significant candidates in the ongoing search for new therapeutics to combat infectious diseases. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of benzoxazinones, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Mechanisms of Action

The antimicrobial and antifungal effects of benzoxazinones are attributed to their ability to interfere with essential cellular processes in pathogens. Two primary mechanisms of action have been proposed: the inhibition of bacterial DNA gyrase and the disruption of fungal ergosterol (B1671047) biosynthesis.

Inhibition of Bacterial DNA Gyrase

Certain benzoxazinone (B8607429) derivatives have been shown to target bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The proposed mechanism involves the stabilization of the DNA-gyrase complex, leading to double-stranded DNA breaks and ultimately, cell death.[3][4] This mode of action is analogous to that of the well-established quinolone class of antibiotics.[5]

References

- 1. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of 4H-3,1-Benzoxazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical evolution and discovery of the 4H-3,1-benzoxazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. From its initial synthesis to its contemporary applications, this document provides a comprehensive overview, including detailed experimental protocols from seminal works, quantitative data, and visualizations of key chemical and biological processes.

A Tale of Two Discoveries: Unearthing the Benzoxazine (B1645224) Core

The story of this compound is rooted in two distinct yet related discoveries, separated by over four decades, which laid the foundation for the vast field of benzoxazine chemistry.

The Dawn of the Benzoxazinone Era: Heller and Fiesselmann (1902)

The first documented synthesis of a derivative of the this compound ring system was that of a 4H-3,1-benzoxazin-4-one. In 1902, Georg Heller and F. Fiesselmann reported the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine (B92270) to yield 2-aryl-4H-1,3-benzoxazin-4-ones[1]. This discovery marked the initial entry into this class of heterocyclic compounds and established a foundational synthetic route that is still relevant today[1][2].

The Birth of the Benzoxazine Ring: Holly and Cope (1944)

The parent this compound ring system was first synthesized in 1944 by Frederick W. Holly and Arthur C. Cope[3][4][5][6]. Their work involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now widely recognized as a Mannich-type condensation[3][4][6][7]. This seminal work laid the groundwork for the development of benzoxazine monomers, which would later become crucial in the field of polymer chemistry.

Foundational Synthetic Methodologies

The pioneering synthetic routes to 4H-3,1-benzoxazines and their 4-one derivatives have been refined over the decades, but the core chemical principles remain the same.

Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones (Heller and Fiesselmann, 1902)

The original synthesis involved the acylation of anthranilic acid followed by cyclization.

Experimental Protocol:

A solution of anthranilic acid in pyridine is treated with two equivalents of an aroyl chloride (e.g., benzoyl chloride). The reaction mixture is heated, leading to the formation of the 2-aryl-4H-3,1-benzoxazin-4-one. The use of two equivalents of the acid chloride is crucial; one acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then undergoes cyclization[8].

References

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sustainable Chitosan/Polybenzoxazine Films: Synergistically Improved Thermal, Mechanical, and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. open.metu.edu.tr [open.metu.edu.tr]

- 8. uomosul.edu.iq [uomosul.edu.iq]

Theoretical Scrutiny of 4H-3,1-Benzoxazine Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical approaches used to investigate the stability of the 4H-3,1-benzoxazine core, a crucial scaffold in medicinal chemistry and materials science. Understanding the inherent stability and potential tautomeric forms of this heterocyclic system is paramount for predicting its reactivity, biological activity, and degradation pathways. This document outlines the computational methodologies, presents a framework for data interpretation, and details the experimental protocols necessary for the validation of theoretical findings.

Core Concepts in this compound Stability

The stability of the this compound ring system is primarily governed by the principles of aromaticity and the potential for tautomerism. The key equilibrium at play is the lactam-lactim tautomerism, which involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the oxazine (B8389632) ring.

The two primary tautomeric forms are:

-

4H-3,1-benzoxazin-4-one (Lactam form): This is generally considered the more stable tautomer due to the presence of a C=O bond, which is typically more stable than a C=N bond.

-

4-hydroxy-3,1-benzoxazine (Lactim form): The stability of this form is influenced by the potential for aromaticity in the oxazine ring.

The relative stability of these tautomers can be influenced by substitution patterns on the benzoxazine (B1645224) core and the solvent environment.

Theoretical Approach to Stability Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of tautomers and isomers of heterocyclic compounds. A typical computational workflow for studying the stability of this compound is outlined below.

Computational Workflow

Caption: A typical workflow for the computational analysis of this compound stability.

Key Computational Parameters

-

Method: The B3LYP functional is a widely used and reliable choice for studying organic molecules. Other functionals, such as M06-2X, may also be employed for improved accuracy in non-covalent interactions.

-

Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic structure of heterocyclic systems.

-

Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for studying the stability of tautomers in solution, as the relative energies can be significantly influenced by the polarity of the solvent.

Data Presentation: Theoretical Stability of this compound Tautomers

The results of theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following table provides a template for presenting the calculated thermodynamic data for the lactam and lactim tautomers of this compound.

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 4H-3,1-benzoxazin-4-one (Lactam) | 0.00 | 0.00 | 0.00 |

| 4-hydroxy-3,1-benzoxazine (Lactim) | Value | Value | Value |

Note: The values in this table are placeholders and would be populated with the results from DFT calculations.

A positive relative Gibbs free energy for the lactim form would indicate that the lactam form is the more stable tautomer under the given computational conditions.

Experimental Protocols for Validation

Experimental validation is crucial for confirming the predictions of theoretical models. The following protocols outline the key experimental techniques used to characterize the tautomeric equilibrium of this compound.